Dodecylbenzene

Catalog No.
S8082979
CAS No.
68442-69-3
M.F
C18H30
C18H30
C6H5(CH2)11CH3
M. Wt
246.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dodecylbenzene

CAS Number

68442-69-3

Product Name

Dodecylbenzene

IUPAC Name

dodecylbenzene

Molecular Formula

C18H30
C18H30
C6H5(CH2)11CH3

Molecular Weight

246.4 g/mol

InChI

InChI=1S/C18H30/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18/h11,13-14,16-17H,2-10,12,15H2,1H3

InChI Key

KWKXNDCHNDYVRT-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCC1=CC=CC=C1

Solubility

less than 1 mg/mL at 77 °F (NTP, 1992)
Insoluble in water
Solubility in water: none

Canonical SMILES

CCCCCCCCCCCCC1=CC=CC=C1

Description

Dodecylbenzene is a colorless liquid with a weak oily odor. Floats on water. (USCG, 1999)
dodecylbenzene is a natural product found in Aloe vera with data available.

Dodecylbenzene is an organic compound characterized by the formula C12H25C6H5\text{C}_{12}\text{H}_{25}\text{C}_6\text{H}_5. It appears as a colorless liquid with a weak odor and is known to float on water. Structurally, it consists of a dodecyl group (C12H25\text{C}_{12}\text{H}_{25}) attached to a phenyl group (C6H5\text{C}_6\text{H}_5). Dodecylbenzene serves as a precursor to sodium dodecylbenzenesulfonate, a significant surfactant commonly used in household laundry detergents and cleaning products .

Dodecylbenzene is considered a mild skin irritant and can cause eye irritation upon contact []. Prolonged or repeated exposure can lead to dermatitis. It is combustible and should be kept away from heat sources []. While not acutely toxic, it's important to handle dodecylbenzene with care and wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat when working with it [].

, primarily through electrophilic substitution at the benzene nucleus. Key reactions include:

  • Sulfonation: This is the introduction of a sulfonic acid group into the aromatic ring, often using sulfuric acid or chlorosulfonic acid as reagents. The sulfonation process involves two main steps: formation of a sigma complex followed by deprotonation .
  • Friedel-Crafts Alkylation: Dodecylbenzene can be alkylated using strong acids, although this reaction can lead to reversible products .
  • Halogenation and Nitration: These reactions involve the substitution of hydrogen atoms on the benzene ring with halogens or nitro groups, respectively .

Dodecylbenzene is primarily synthesized through the alkylation of benzene with dodecene in the presence of acid catalysts like hydrogen fluoride. The synthesis process typically involves:

  • Alkylation: Benzene reacts with dodecene to form linear alkylbenzenes under acidic conditions.
  • Sulfonation: The resulting alkylbenzenes can then be sulfonated to produce sulfonic acid derivatives, which are neutralized to form sodium dodecylbenzenesulfonate .

Example Reaction Scheme

  • Sulfonation Reaction:
    • Dodecylbenzene + Sulfuric Acid → Dodecylbenzenesulfonic Acid
    • Dodecylbenzenesulfonic Acid + Base → Sodium Dodecylbenzenesulfonate

Dodecylbenzene has several applications across different industries:

  • Surfactants: It is primarily used in the production of sodium dodecylbenzenesulfonate, a key ingredient in detergents and cleaning agents.
  • Industrial Cleaning: Its surfactant properties make it effective in various industrial cleaning applications.
  • Polymer Production: Dodecylbenzene derivatives are used in synthesizing conductive polymers and other advanced materials .

Dodecylbenzene shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:

CompoundStructureKey Features
N-DodecaneC12H26\text{C}_{12}\text{H}_{26}Saturated hydrocarbon; used as fuel
DodecanolC12H26O\text{C}_{12}\text{H}_{26}\text{O}Fatty alcohol; used in cosmetics and detergents
Sodium Lauryl SulfateC12H25SO4Na\text{C}_{12}\text{H}_{25}\text{SO}_4\text{Na}Anionic surfactant; widely used in personal care products
Sodium DodecylbenzenesulfonateC12H25C6H5SO3Na\text{C}_{12}\text{H}_{25}\text{C}_6\text{H}_5\text{SO}_3\text{Na}Surfactant; effective in cleaning formulations

Dodecylbenzene's unique feature lies in its aromatic structure combined with a long aliphatic chain, which enhances its surfactant properties compared to other similar compounds.

Physical Description

Dodecylbenzene is a colorless liquid with a weak oily odor. Floats on water. (USCG, 1999)
Liquid
Colorless liquid; [ICSC]
COLOURLESS LIQUID.

Color/Form

COLORLESS LIQUID

XLogP3

8.8

Exact Mass

246.234750957 g/mol

Monoisotopic Mass

246.234750957 g/mol

Boiling Point

627.8 °F at 760 mmHg (NTP, 1992)
328 °C
290-410 °C

Flash Point

275 °F (NTP, 1992)
285 °F
140.6 °C

Heavy Atom Count

18

Vapor Density

8.47 (NTP, 1992) (Relative to Air)
8.47 (AIR= 1)

Density

0.86 at 68 °F (USCG, 1999)
0.8851 @ 20 °C/4 °C
Relative density (water = 1): 0.86

Odor

WEAK OILY ODOR

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

19.4 °F (NTP, 1992)
3 °C

UNII

A2AX003680

Vapor Pressure

211.97 mmHg (USCG, 1999)
0.0000511 [mmHg]
5.1X10-5 mm Hg @ 25 °C
Vapor pressure, Pa at 20 °C:

Associated Chemicals

Dodecane, 3-phenyl;2400-00-2

Methods of Manufacturing

Alkylation of benzene with isomeric dodecenes, obtained by polymerization of propylene.
...BY ALKYLATION OF BENZENE WITH PROPYLENE TETRAMER...

General Manufacturing Information

Benzene, dodecyl-: ACTIVE
Benzene, mono-C10-14-alkyl derivs.: ACTIVE

Storage Conditions

IN GENERAL, MATERIALS...TOXIC AS STORED OR WHICH CAN DECOMP INTO TOXIC COMPONENTS...SHOULD BE STORED IN COOL...VENTILATED PLACE, OUT OF...SUN, AWAY FROM...FIRE HAZARD...BE PERIODICALLY INSPECTED & MONITORED. INCOMPATIBLE MATERIAL SHOULD BE ISOLATED...

Interactions

...OWING TO ITS SOLVENCY CHARACTERISTICS, IT MAY PROMOTE TUMORIGENIC & PROCARCINOGENIC POTENTIAL OF MATERIALS SUCH AS DIMETHYLBENZANTHRACENE.
ADULT RHESUS MONKEYS GIVEN 2 ML OF 1% 7,12-DMBA IN ACETONE PLUS 100% DDB 3 TIMES/WK FOR 6.5 YR & UV IRRADIATED FOR 5 MIN 3 TIMES/WK FOR 6.5 MO BEGINNING 1 MO AFTER DMBA & DDB SKIN TREATMENT. MULTIPLE SINGLE PAPILLOMAS, DERMAL MELANOSIS & BASAL CELL EPITHELIOMAS FOUND.
IN GALAGOS GIVEN 0.2 ML OF 7,12-DMBA (2.5% SOLN IN ACETONE) IMMEDIATELY FOLLOWED BY 0.5 ML DDB APPLIED TO SAME AREA OF SKIN 3 TIMES/WK FOR 9 WK FOLLOWED BY DMBA & 100% DDB 2 TIMES/WK FOR 4 YR, BENIGN TUMORS (KERATOACANTHOMAS & PIGMENTED PAPILLOMA) WERE OBSERVED.

Dates

Modify: 2023-11-23
Li et al. Catalytic remote hydrohalogenation of internal alkenes. Nature Chemistry, DOI: 10.1038/s41557-021-00869-x, published online 31 January 2022

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